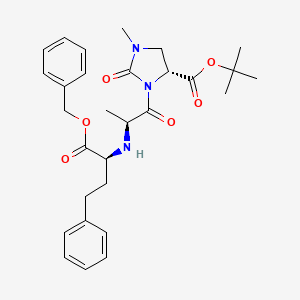
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester is a chemical compound with the molecular formula C29H34D3N3O6. It is primarily used in proteomics research and serves as an intermediate in the preparation of labeled imidaprilat . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
Méthodes De Préparation
The synthesis of imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester involves several steps. The primary synthetic route includes the esterification of imidaprilat with benzyl alcohol and the subsequent reaction with carbonylimidazolidine and tert-butyl ester. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of various compounds. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and functions, ultimately resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester can be compared with other similar compounds, such as imidaprilat and its derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific esterification and the presence of the carbonylimidazolidine and tert-butyl ester groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C29H37N3O6 |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
tert-butyl (4R)-1-methyl-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]imidazolidine-4-carboxylate |
InChI |
InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24+/m0/s1 |
Clé InChI |
JSROFURYAHZGNA-NKKJXINNSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1[C@H](CN(C1=O)C)C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)

![2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
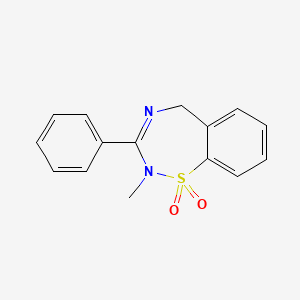
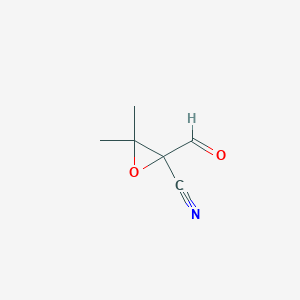
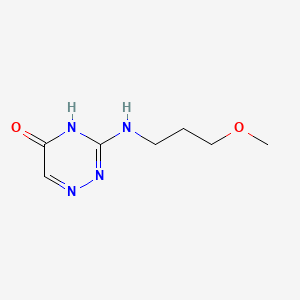
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
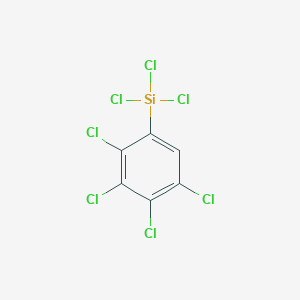
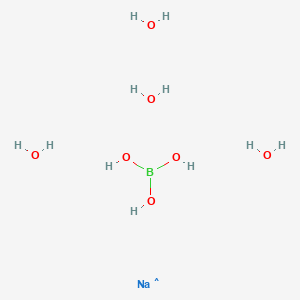
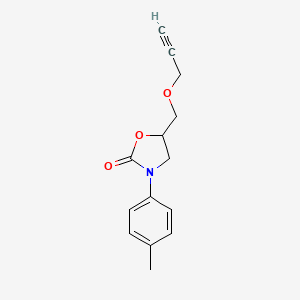
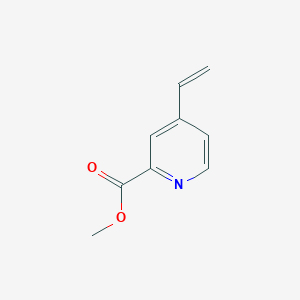
![6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)
![3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane](/img/structure/B13825680.png)
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)
